molecular formula C5H8O2 B105668 Cyclopropylacetic acid CAS No. 5239-82-7

Cyclopropylacetic acid

Cat. No.: B105668
CAS No.: 5239-82-7
M. Wt: 100.12 g/mol
InChI Key: KVVDRQDTODKIJD-UHFFFAOYSA-N
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Description

Cyclopropylacetic acid is an organic compound with the molecular formula C5H8O2. It features a cyclopropyl group attached to an acetic acid moiety, which imparts unique structural and chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Cyclopropylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Cyclopropylacetic acid serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown promise in treating cardiovascular diseases, neurological disorders, and inflammatory conditions.

Key Findings:

  • Cardiovascular Treatment : this compound derivatives have been linked to the treatment of hypertension and cardiac insufficiency through their ability to activate soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) which relaxes blood vessels and reduces blood pressure .
  • Neurological Disorders : Compounds derived from this compound have been investigated for their potential in treating cognitive impairments associated with diseases such as Alzheimer's and vascular dementia by enhancing cognitive function through modulation of the NO/cGMP signaling pathway .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the release of histamine from mast cells and reduce leukocyte activity, making it beneficial for conditions like asthma and other allergic responses .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its unique structure contributes to enhanced efficacy against pests while minimizing environmental impact.

Key Findings:

  • Herbicide Development : this compound derivatives are employed in creating selective herbicides that target specific weed species without harming crops, thereby improving agricultural yield .
  • Pesticide Formulations : The compound's properties allow it to be incorporated into pesticide formulations that are effective against a broad range of agricultural pests while being less toxic to non-target organisms .

Flavor and Fragrance Industry

The compound is also significant in the flavor and fragrance sector, where it is used to create distinctive flavor profiles in food products and fragrances in cosmetics.

Key Findings:

  • Flavor Enhancement : this compound is used to develop flavors that are both unique and appealing, contributing to the sensory qualities of food products .
  • Fragrance Formulations : In cosmetics, it aids in formulating fragrances that require complex aromatic profiles, enhancing product appeal in the market .

Polymer Chemistry

This compound acts as a monomer in polymerization processes, contributing to the development of specialized materials with desirable properties.

Key Findings:

  • Specialized Polymers : The compound's incorporation into polymer chains can enhance mechanical properties and chemical stability, making it valuable for producing high-performance materials used in various industrial applications .
  • Research Applications : Ongoing studies focus on its role in developing new chemical reactions and exploring its potential as a precursor for novel polymeric materials .

Case Study 1: Cardiovascular Drug Development

A study demonstrated that this compound derivatives effectively reduced blood pressure in animal models by enhancing cGMP signaling pathways. This research supports its potential use in developing new antihypertensive medications .

Case Study 2: Agricultural Efficacy

Field trials have shown that herbicides formulated with this compound significantly reduce weed populations while maintaining crop health, indicating its effectiveness as a selective herbicide component .

Comparison with Similar Compounds

Biological Activity

Cyclopropylacetic acid (CPA) is a cyclopropyl derivative of acetic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPA, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C5H8O2C_5H_8O_2 and a molecular weight of approximately 100.12 g/mol. Its structure consists of a cyclopropyl group attached to an acetic acid moiety, which imparts distinct chemical properties that are of interest in various scientific fields, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that CPA derivatives can influence various biochemical pathways, particularly those involving guanylate cyclase and nitric oxide signaling. The compound has been shown to activate both heme-containing and heme-free forms of soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vascular biology and cardiovascular health .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
Guanylate cyclase activationIncreases cGMP levels
Inhibition of β-oxidationReduces hepatic glucose production
Antitumor activityInhibits integrin alpha(v)beta(3)
Hypoglycemic effectsDepletes hepatic acetyl-CoA content

Therapeutic Applications

This compound has potential therapeutic applications in various fields:

  • Cardiovascular Diseases : CPA derivatives are being investigated for their ability to treat cardiovascular disorders by modulating the NO/cGMP pathway, offering a NO-independent treatment option .
  • Antitumor Agents : Certain CPA analogs have been developed as selective inhibitors of integrin alpha(v)beta(3), which is implicated in tumor growth and angiogenesis. These compounds have shown promising results in preclinical models .
  • Metabolic Disorders : Studies on methylene cyclopropyl acetic acid (MCPA), a toxic metabolite associated with unripe ackee fruit, highlight the compound's role in inhibiting β-oxidation and gluconeogenesis, leading to hypoglycemia . This indicates potential avenues for research into metabolic regulation.

Case Studies

Case Study 1: Toxic Hypoglycemic Syndrome

An 18-year-old woman developed symptoms consistent with Toxic Hypoglycemic Syndrome after consuming unripe ackee fruit, which contains hypoglycin A that metabolizes into MCPA. The patient exhibited severe hypoglycemia (glucose level 24 mg/dL) due to the inhibition of hepatic glucose production and β-oxidation pathways by MCPA . This case underscores the metabolic impact of CPA-related compounds.

Case Study 2: Integrin Inhibition

Research conducted on cyclopropyl-containing analogs demonstrated their ability to inhibit integrin alpha(v)beta(3), resulting in reduced tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Properties

IUPAC Name

2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDRQDTODKIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200403
Record name Cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5239-82-7
Record name Cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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